molecular formula C21H21ClFN5O B11264312 1-(3-chloro-4-fluorophenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

1-(3-chloro-4-fluorophenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

Cat. No.: B11264312
M. Wt: 413.9 g/mol
InChI Key: BHZWULYOXLMHPX-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-1-phenyl-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea is a complex organic compound that belongs to the class of triazoloazepine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorophenyl)-1-phenyl-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazoloazepine core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the urea moiety: This step typically involves the reaction of the triazoloazepine intermediate with an isocyanate derivative.

    Substitution reactions: The final compound is obtained by introducing the 3-chloro-4-fluorophenyl and phenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluorophenyl)-1-phenyl-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halides and nucleophiles (e.g., amines, thiols) are used under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorophenyl)-1-phenyl-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea involves the inhibition of specific molecular targets such as kinases. These targets are crucial for the proliferation and survival of cancer cells. The compound binds to the active site of these kinases, thereby blocking their activity and leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chloro-4-fluorophenyl)-1-phenyl-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)urea: Similar structure but with a pyrazine ring instead of an azepine ring.

    3-(3-Chloro-4-fluorophenyl)-1-phenyl-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]thiadiazol-3-yl}methyl)urea: Contains a thiadiazole ring, offering different electronic properties.

Uniqueness

The uniqueness of 3-(3-chloro-4-fluorophenyl)-1-phenyl-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea lies in its specific triazoloazepine core, which imparts distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C21H21ClFN5O

Molecular Weight

413.9 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

InChI

InChI=1S/C21H21ClFN5O/c22-17-13-16(10-11-18(17)23)28(21(29)24-15-7-3-1-4-8-15)14-20-26-25-19-9-5-2-6-12-27(19)20/h1,3-4,7-8,10-11,13H,2,5-6,9,12,14H2,(H,24,29)

InChI Key

BHZWULYOXLMHPX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN=C(N2CC1)CN(C3=CC(=C(C=C3)F)Cl)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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